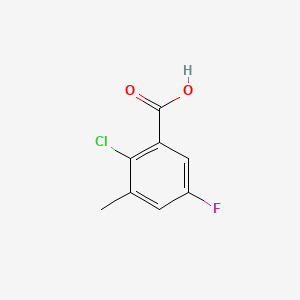

2-Chloro-5-fluoro-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It is a solid or liquid substance at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 188.58 g/mol . The InChI Key is AILHHXAQZADVIH-UHFFFAOYSA-N . The SMILES representation is CC1=C(Cl)C(=CC(F)=C1)C(O)=O .Physical and Chemical Properties Analysis

This compound is a solid or liquid substance at room temperature . It has a molecular weight of 188.58 g/mol .Applications De Recherche Scientifique

Pharmaceutical Research : A study by Chapman, Clarke, and Sawhney (1968) on benzo[b]thiophen derivatives discusses compounds like 5-fluoro-3-methylbenzo[b]thiophen, highlighting its pharmaceutical relevance (Chapman et al., 1968).

Organic Synthesis : Daniewski et al. (2002) developed methods for preparing 2-chloro-6-methylbenzoic acid, illustrating advancements in organic synthesis techniques (Daniewski et al., 2002).

Heterocyclic Chemistry : Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in the synthesis of nitrogenous heterocycles, demonstrating its utility in heterocyclic oriented synthesis (Křupková et al., 2013).

Environmental Chemistry : Londry and Fedorak (1993) used fluorinated compounds including 5-fluoro-4-hydroxy-2-methylbenzoic acid to study the degradation of m-cresol in a methanogenic consortium, highlighting applications in environmental chemistry (Londry & Fedorak, 1993).

Chemical Synthesis : Research by Yu (2002) on the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole demonstrates the use of related compounds in the preparation of intermediates for herbicides (Yu, 2002).

Material Sciences : Studies on the thermodynamic properties of halobenzoic acids, including those similar to 2-Chloro-5-fluoro-3-methylbenzoic acid, have been conducted to understand their behavior in various environments, as shown in the work of Chirico et al. (2017) (Chirico et al., 2017).

Crystallography and Electronic Structure : Pramanik et al. (2019) studied the crystallographic structures and electronic properties of benzoic acid derivatives, providing insights into the molecular structure and behavior of similar compounds (Pramanik et al., 2019).

Safety and Hazards

2-Chloro-5-fluoro-3-methylbenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHHXAQZADVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2379534.png)

![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)

![3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one](/img/structure/B2379536.png)

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)

![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)

![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)